molecular formula C9H10N2O2 B1148573 7-nitro-2,3-dihydro-1H-inden-1-amine CAS No. 1337402-94-4

7-nitro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1148573
CAS No.: 1337402-94-4
M. Wt: 178.1879
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Description

7-Nitro-2,3-dihydro-1H-inden-1-amine is a nitro-substituted derivative of 2,3-dihydro-1H-inden-1-amine, a bicyclic amine with a fused benzene and cyclopentane ring system. The compound features a nitro (-NO₂) group at the 7-position of the indane scaffold (Fig. 1).

Properties

CAS No.

1337402-94-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.1879

Synonyms

7-nitro-2,3-dihydro-1H-inden-1-amine

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Molecular formula : C₉H₁₀N₂O₂ (calculated based on substituent addition to the parent indenamine structure).
  • Functional groups: Primary amine (-NH₂) at position 1 and nitro (-NO₂) at position 6.

Positional Isomers and Substituted Analogs

The pharmacological and physicochemical properties of indenamine derivatives are highly sensitive to substituent position and type. Below is a comparative analysis of 7-nitro-2,3-dihydro-1H-inden-1-amine with its structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Applications/Findings Reference
This compound 7-NO₂ C₉H₁₀N₂O₂ 178.19 g/mol Hypothesized intermediate for bioactive molecules N/A
4-Nitro-2,3-dihydro-1H-inden-1-amine (hydrochloride) 4-NO₂ (as HCl salt) C₉H₁₁ClN₂O₂ 230.65 g/mol Patent-listed amino compound; potential CNS applications
7-Bromo-2,3-dihydro-1H-inden-1-amine 7-Br C₉H₁₀BrN 212.09 g/mol Research intermediate in heterocyclic chemistry
7-Methoxy-2,3-dihydro-1H-inden-1-amine 7-OCH₃ C₁₀H₁₄ClNO 199.68 g/mol Structural studies; materials science applications
5-Methoxy-2,3-dihydro-1H-inden-1-amine 5-OCH₃ C₁₀H₁₄ClNO 199.68 g/mol Lab-scale synthesis; pharmacological screening
7-Chloro-2,3-dihydro-1H-inden-1-amine 7-Cl C₉H₁₀ClN 167.64 g/mol Intermediate in organic synthesis
Key Observations:

Substituent Effects: Electron-withdrawing groups (NO₂, Br, Cl): Enhance stability and influence binding in receptor-ligand interactions (e.g., nitro groups in antioxidant derivatives ). Electron-donating groups (OCH₃): Increase solubility and alter metabolic stability, as seen in methoxy-substituted analogs .

7-Substituted derivatives (Br, Cl, OCH₃) are frequently utilized as intermediates, indicating the synthetic versatility of this position .

Pharmacological and Functional Comparisons

Antioxidant and Anticancer Activities:
  • Nitro-phenyl thiourea derivatives (e.g., compound 4h in ) demonstrate potent antioxidant activity (IC₅₀: 12.4 µM in DPPH assay), outperforming reference compounds like Imatinib in silico docking studies . This suggests that nitro groups enhance radical scavenging efficacy.
  • Bromo- and methoxy-substituted indenamines are less studied for bioactivity but serve as precursors for fluorescent probes or enzyme inhibitors, as seen in phospholipid-binding studies (e.g., NBD-PA analogs in ).
Structural and Conformational Studies:
  • Polymorphism and stereochemical deviations are noted in indenone derivatives (), highlighting the importance of molecular conformation in material properties. For example, orthorhombic and triclinic polymorphs exhibit distinct packing efficiencies, which could extrapolate to nitro-indenamine crystals .

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